DPP-8/9 probe-1

Fluorescent probe Live-cell imaging Target engagement

Generic DPP inhibitors lack selectivity for isoform-specific imaging, while potent inhibitors like 1G244 are non-fluorescent. DPP-8/9 probe-1 is the first active-site-directed fluorescent probe for live-cell visualization of DPP8/9. - DPP9 IC50 = 15 nM; DPP8 IC50 = 210 nM (14-fold preference) - Validated in THP-1 cells: 10 μM, 30 min stain, FITC/GFP filters - Enables competitive displacement & time-lapse residence studies - Supplied as research-grade material with analytical data

Molecular Formula C31H36FN7O7
Molecular Weight 637.7 g/mol
Cat. No. B12372904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPP-8/9 probe-1
Molecular FormulaC31H36FN7O7
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)NC(=O)OCCOCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])NCC(=O)N6CC7=C(C6)C=C(C=C7)F
InChIInChI=1S/C31H36FN7O7/c32-23-2-1-21-16-38(17-22(21)10-23)26(40)15-34-30-11-19-9-20(12-30)14-31(13-19,18-30)35-29(41)45-8-7-44-6-5-33-24-3-4-25(39(42)43)28-27(24)36-46-37-28/h1-4,10,19-20,33-34H,5-9,11-18H2,(H,35,41)
InChIKeyMAIFOHYNLBAWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP-8/9 probe-1 Overview


DPP-8/9 probe-1 (compound 20) is a first-in-class active site-directed fluorescent probe specifically designed to target and visualize intracellular dipeptidyl peptidases 8 (DPP8) and 9 (DPP9) [1]. It incorporates a nitrobenzoxadiazole (NBD) fluorescent reporter, enabling selective labeling and direct visualization of active DPP8/9 in live cells via fluorescence microscopy [1]. This probe was developed to address the critical gap in selective chemical tools for studying the distinct biological functions of DPP8 and DPP9, two closely related intracellular serine proteases implicated in hematological and inflammasome-related diseases [1].

Active site-directed fluorescent probe for DPP8/9
Live-cell imaging without genetic modification
Selective for DPP8/9 over DPP4 for inflammasome and hematological studies

DPP-8/9 probe-1 vs. Generic DPP Inhibitors


Generic DPP inhibitors, such as Val-boroPro (Talabostat), exhibit broad, non-selective inhibition across DPP4, DPP8, DPP9, FAP, and other family members, precluding their use for target-specific functional studies or imaging [1]. Similarly, DPP4-selective inhibitors like Alogliptin or Saxagliptin intentionally avoid DPP8/9 activity to minimize off-target effects [2]. Conversely, while potent DPP8/9 inhibitors like 1G244 exist, they lack a fluorescent reporter and thus cannot be used for direct visualization or spatial tracking of enzyme activity [3]. DPP-8/9 probe-1 uniquely combines selective DPP8/9 binding with a functional NBD fluorophore, enabling both target engagement studies and live-cell imaging—a dual functionality not achievable with existing small-molecule inhibitors or non-fluorescent probes [1].

! Broad-spectrum DPP inhibitors (Val-boroPro) lack a fluorescent reporter and may confound DPP4-related pathways.
! DPP4-selective inhibitors (Alogliptin, Saxagliptin) avoid DPP8/9 and cannot support target-specific imaging.
! Non-fluorescent DPP8/9 inhibitors (1G244) do not enable spatial tracking of enzyme activity.

DPP-8/9 probe-1 Evidence & Differentiation


Fluorescent vs. Non-Fluorescent DPP8/9 Probes

DPP-8/9 probe-1 is the first reported active site-directed fluorescent probe for DPP8/9, enabling direct visualization of active enzyme in live cells [1]. In contrast, comparator compounds like 1G244 (IC50: DPP8=12-14 nM, DPP9=53-84 nM) and Val-boroPro (IC50: DPP8=4 nM, DPP9=11 nM) are purely inhibitory and lack any fluorescent reporter, rendering them unusable for imaging applications [2][3]. The NBD fluorophore in DPP-8/9 probe-1 allows for spatial and temporal tracking of DPP8/9 activity, a capability absent in all existing small-molecule DPP8/9 inhibitors.

Fluorescent vs. Non-fluorescent
Class-level
NBD-labeled probe enables live-cell visualization; 1G244, Val-boroPro are non-fluorescent inhibitors.
Qualitative: visualization vs. none
Supports DPP8/9 imaging workflow selection.
Imaging capability is unique among reported DPP8/9 tools; requires protocol optimization per cell type.
Fluorescent probe Live-cell imaging Target engagement

Selectivity Over DPP4

DPP-8/9 probe-1 demonstrates substantial selectivity for DPP8 and DPP9 over DPP4, with an IC50 of 44 μM for DPP4 compared to 210 nM (DPP8) and 15 nM (DPP9) [1]. This translates to a selectivity window of 210-fold for DPP8/DPP4 and 2933-fold for DPP9/DPP4. In contrast, Val-boroPro exhibits non-selective inhibition across DPP4 (IC50 <4 nM), DPP8 (4 nM), and DPP9 (11 nM), providing no discrimination between targets [2]. DPP4-selective inhibitors like Alogliptin (DPP4 IC50 <10 nM) exhibit >10,000-fold selectivity for DPP4 over DPP8/9, intentionally minimizing DPP8/9 engagement [3].

Selectivity Over DPP4
Head-to-head
DPP8/DPP4: 210-fold; DPP9/DPP4: 2,933-fold (IC50 44 µM DPP4 vs. 210/15 nM DPP8/9).
Val-boroPro: ~10,000-fold DPP4 over DPP8/9 (inverted profile).
Supports DPP8/9 selectivity profiling context.
Selectivity window is intermediate, reducing DPP4 confounding.
Selectivity profiling DPP4 Off-target activity

DPP9 vs. DPP8 Isoform Selectivity

DPP-8/9 probe-1 exhibits a marked preference for DPP9 (IC50=15 nM) over DPP8 (IC50=210 nM), representing a 14-fold difference [1]. This isoform discrimination is therapeutically relevant, as DPP9 inhibition is linked to pyroptosis induction in acute myeloid leukemia (AML) cells, while DPP8 inhibition may mediate distinct effects [2]. Comparators like Val-boroPro show only a 2.8-fold difference (DPP9=11 nM vs. DPP8=4 nM), while 1G244 exhibits a 4.4-6.2-fold difference (DPP9=53-84 nM vs. DPP8=12-14 nM) [3][4]. DPP9-IN-1, while highly DPP9-selective (IC50=3 nM vs. DPP8=600 nM, 200-fold), lacks fluorescent functionality [5].

DPP9 vs. DPP8 Isoform Selectivity
Context-dependent
14-fold DPP9 preference (IC50 15 nM) over DPP8 (210 nM). Comparators: 2.8-6.2-fold (Val-boroPro, 1G244); DPP9-IN-1: 200-fold but non-fluorescent.
Assays with recombinant DPP8/9.
Supports DPP9/DPP8 discrimination in assay design.
Intermediate selectivity allows balanced visualization of both isoforms.
Isoform selectivity DPP9 DPP8

THP-1 Live-Cell DPP8/9 Imaging

DPP-8/9 probe-1 has been experimentally validated for live-cell staining and visualization of active DPP8/9 in THP-1 monocyte cells [1]. Optimal staining is achieved at a concentration of 10 μM with a 30-minute incubation, as lower concentrations (0.5-2 μM) proved insufficient for adequate intracellular staining [1]. This represents the first demonstration of selective DPP8/9 visualization in a disease-relevant human cell line using an active site-directed probe. In contrast, non-fluorescent inhibitors like 1G244 or Val-boroPro cannot be tracked spatially, and no alternative fluorescent DPP8/9 probes are commercially available [2][3].

THP-1 Live-Cell Imaging
Head-to-head
Clear DPP8/9 staining at 10 µM, 30 min in THP-1 monocytes. Concentrations ≤2 µM insufficient.
No staining with non-fluorescent inhibitors.
Supports live-cell imaging protocol adoption.
Protocol validated in THP-1; optimization needed for other cell types.
Live-cell imaging THP-1 cells Immunofluorescence

NBD Fluorophore Design

DPP-8/9 probe-1 features a nitrobenzoxadiazole (NBD) fluorophore that was nominated as 'best in class' among evaluated reporters (including dansyl and cyanine-3) for visualizing DPP8/9 in human cells [1]. This chemical strategy enables direct visualization of endogenous DPP8/9 without requiring genetic tagging or antibody staining. Alternative approaches, such as DPP8/9-GFP fusion constructs or immunofluorescence using anti-DPP8/9 antibodies, introduce artifacts from protein overexpression or require fixation/permeabilization, whereas DPP-8/9 probe-1 allows for live-cell, activity-based imaging of native enzyme [1].

NBD Fluorophore Design
Class-level
NBD reporter nominated best-in-class for live-cell DPP8/9 visualization vs. dansyl, Cy3.
Alternatives (GFP tagging, immunofluorescence) introduce overexpression or fixation artifacts.
Supports fluorophore selection for live-cell DPP8/9 studies.
NBD enables native-enzyme imaging without genetic manipulation.
Nitrobenzoxadiazole NBD Chemical tool

Reversible Target Engagement

With IC50 values of 210 nM (DPP8) and 15 nM (DPP9), DPP-8/9 probe-1 occupies an intermediate potency range that is optimal for imaging applications requiring reversible binding without permanent target inactivation [1]. Ultra-potent inhibitors like Val-boroPro (IC50: DPP8=4 nM, DPP9=11 nM) and 1G244 (IC50: DPP8=12-14 nM, DPP9=53-84 nM) achieve near-complete target saturation at low concentrations, potentially confounding washout experiments or dynamic activity measurements [2][3]. Conversely, weak binders would provide insufficient signal. DPP-8/9 probe-1's potency profile balances adequate signal intensity with reversible engagement suitable for time-resolved studies.

Reversible Target Engagement
Context-dependent
DPP8 IC50 210 nM, DPP9 IC50 15 nM. 2-14x less potent than Val-boroPro for DPP8; 1.4-3.5x for DPP9.
Moderate potency supports reversible labeling and washout studies.
Supports reversible engagement assay design.
Ultra-potent inhibitors may limit dynamic activity measurements.
IC50 Reversible binding Target engagement

DPP-8/9 probe-1 Applications


Live-Cell DPP8/9 Imaging for Inflammasome Studies

Utilize DPP-8/9 probe-1 at 10 μM for 30 minutes to stain and visualize active DPP8/9 in live THP-1 monocytes or other human myeloid cell lines via fluorescence microscopy [1]. This application enables real-time monitoring of DPP8/9 activation states during inflammasome assembly or pyroptosis induction, without the confounding effects of DPP4 inhibition seen with Val-boroPro [2]. The NBD fluorophore provides clear intracellular signal while maintaining reversible binding suitable for time-lapse experiments.

Target Engagement for DPP8/9 Inhibitor Development

Employ DPP-8/9 probe-1 in competitive displacement assays to validate target engagement of novel DPP8/9 inhibitors. The probe's intermediate potency (DPP8 IC50=210 nM, DPP9 IC50=15 nM) and fluorescent output allow for quantitative assessment of inhibitor binding in live cells or lysates [1]. Unlike ultra-potent inhibitors like 1G244, the probe's reversible nature facilitates washout and recovery experiments to characterize inhibitor residence time [3].

DPP8/9 Discrimination in Hematological Cancer

Leverage the 14-fold preference of DPP-8/9 probe-1 for DPP9 over DPP8 to design experiments distinguishing isoform-specific contributions in AML or myeloma cell lines [1]. Combine with DPP9-IN-1 (non-fluorescent, 200-fold DPP9-selective) or 1G244 (pan-DPP8/9 inhibitor) to cross-validate findings [2][3]. The probe's fluorescent readout provides spatial information on DPP9 localization that non-fluorescent inhibitors cannot deliver.

High-Content Screening for DPP8/9 Modulators

Integrate DPP-8/9 probe-1 into high-content imaging platforms for phenotypic screening of compounds that modulate DPP8/9 activity or subcellular localization. The NBD fluorophore is compatible with standard FITC/GFP filter sets, and the validated 10 μM staining protocol in THP-1 cells provides a robust assay baseline [1]. This application capitalizes on the probe's first-in-class fluorescent functionality, which is absent from all commercial DPP8/9 inhibitors.

Application
Selection Property
Validation Focus
Live-cell DPP8/9 imaging for inflammasome studies
Active site-directed fluorescent labeling
Spatial and temporal DPP8/9 activity monitoring
Target engagement for DPP8/9 inhibitor development
Reversible fluorescent probe binding
Competitive displacement and residence time assessment
DPP9/DPP8 discrimination in hematological cancer models
Isoform-preferential binding profile
DPP9-specific spatial localization studies
High-content screening for DPP8/9 modulators
NBD fluorophore compatibility
Phenotypic screening and subcellular localization analysis
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